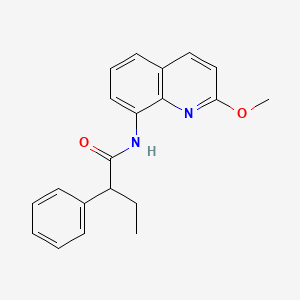
N-(2-methoxyquinolin-8-yl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline derivatives are a class of compounds that have a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . They are considered an important pharmacophore in medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the reaction of N-substituted anthranilic acids with other compounds . For example, one synthetic procedure involves the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous THF .
Molecular Structure Analysis
Quinoline derivatives display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .
Chemical Reactions Analysis
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives are reported, well over 100 naturally occurring molecules display this motif .
Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on the specific compound. For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area can all differ .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has highlighted the development of various quinolinone and quinoline derivatives with significant antitumor potential. For instance, the design, synthesis, and evaluation of 2-phenylquinolin-4-ones have led to the identification of compounds exhibiting potent cytotoxic activity against a range of tumor cell lines. Such compounds have been investigated for their mechanism of action, including the inhibition of specific growth factor receptors and pathways critical for cancer cell proliferation and survival. Moreover, specific derivatives have shown promising preclinical efficacy in xenograft models, highlighting their potential as clinical candidates for cancer therapy (Li-Chen Chou et al., 2010).
Antimicrobial and Antifungal Properties
Isoquinoline alkaloids extracted from natural sources have demonstrated antimicrobial and antifungal activities. Compounds isolated from such studies have shown effectiveness against bacteria and fungi, suggesting the potential application of N-(2-methoxyquinolin-8-yl)-2-phenylbutanamide analogues in treating infectious diseases (Wei Zhang et al., 2012).
Neuroprotective Effects
Some derivatives of quinoline have been explored for their neuroprotective properties, offering potential therapeutic benefits in cerebral protection and the treatment of neurological disorders. Such compounds have shown effectiveness in animal models, indicating their potential in mitigating the effects of neurodegenerative diseases or trauma (T. Tatsuoka et al., 1992).
Antiparasitic Activities
The antiparasitic effects of quinoline derivatives, particularly against malaria, have been a subject of study. Certain compounds have demonstrated the ability to inhibit enzymes essential for the survival of parasites, offering a basis for developing new antiparasitic drugs. Such studies underscore the potential of N-(2-methoxyquinolin-8-yl)-2-phenylbutanamide analogues in contributing to the treatment of parasitic infections (A. Clark et al., 1981).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-methoxyquinolin-8-yl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-16(14-8-5-4-6-9-14)20(23)21-17-11-7-10-15-12-13-18(24-2)22-19(15)17/h4-13,16H,3H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDHBGBLADKBJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyquinolin-8-yl)-2-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

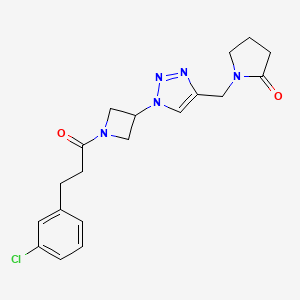
![N-{2-methyl-2-[(1-phenylethyl)amino]propyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2370094.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2370095.png)
![5-amino-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2370097.png)

![Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2370101.png)
![Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2370103.png)
![2-[[1-(1,3-Benzothiazole-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2370104.png)
![4-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2370107.png)
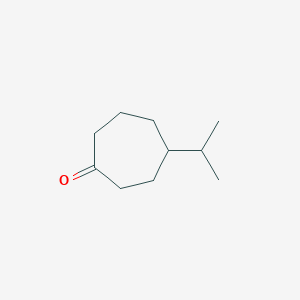
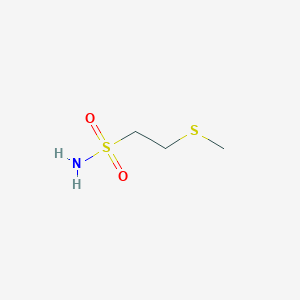

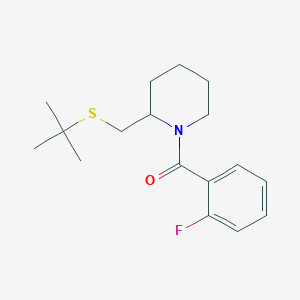
![N-(2-methyl-4-thiazolo[5,4-b]pyridin-2-yl-phenyl)thiophene-2-sulfonamide](/img/structure/B2370116.png)